4,5-Dibromo-2,3-difluorotoluene
Overview
Description
4,5-Dibromo-2,3-difluorotoluene is a chemical compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromo-2,3-difluorotoluene can be synthesized through several methods. One common approach involves the bromination and fluorination of toluene derivatives. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can facilitate the selective bromination of toluene. Subsequent fluorination can be achieved using reagents such as Selectfluor or elemental fluorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2,3-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated toluenes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4,5-Dibromo-2,3-difluorotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2,3-difluorotoluene involves its interaction with molecular targets through various pathways. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired products . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,3-Dibromo-4,5-difluorotoluene
- 4,5-Dibromo-2,3-difluorobenzene
Uniqueness
4,5-Dibromo-2,3-difluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for selective functionalization and the development of novel materials .
Properties
IUPAC Name |
1,2-dibromo-3,4-difluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-2-4(8)5(9)7(11)6(3)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOUEKUDJUXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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